4-(Pyridin-4-ylmethoxy)aniline
Description
The Role of Pyridine (B92270) and Aniline (B41778) Moieties in Medicinal Chemistry Scaffolds
The pyridine ring is a ubiquitous heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and provides a site for protonation, which can influence the solubility and bioavailability of a drug. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtandfonline.com
Aniline and its derivatives are also fundamental building blocks in drug discovery and development. cresset-group.comwikipedia.orgdcceew.gov.au The amino group on the aromatic ring is a key functional group that can engage in hydrogen bonding and can be readily modified to fine-tune a compound's pharmacological profile. cresset-group.com While anilines are versatile, their potential for metabolic instability and toxicity is a consideration in drug design, sometimes necessitating their replacement with other functional groups. cresset-group.comacs.orgumich.edu
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLBVAPFPIKDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546780 | |
| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-42-3 | |
| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-(Pyridin-4-ylmethoxy)aniline
The creation of this compound is rooted in fundamental organic reactions, primarily involving the formation of an ether linkage and the manipulation of nitrogen-containing functional groups.
Classical Organic Synthetic Approaches from Precursors
The most conventional and widely understood method for synthesizing this compound involves a two-step process that begins with precursors such as a 4-nitro-substituted phenol (B47542) and a 4-substituted pyridine (B92270).
A primary example is the Williamson ether synthesis . wikipedia.orgvaia.com This SN2 reaction typically involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.org In the context of this compound, the synthesis would commence with 4-nitrophenol. The phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. vaia.com This intermediate then reacts with a pyridine derivative, typically 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, where the halogenated methyl group serves as the electrophile. The phenoxide displaces the halide to form the ether linkage, yielding the intermediate, 4-nitrophenyl pyridin-4-ylmethyl ether.
The second crucial step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrazine (B178648) hydrate (B1144303) is a common and efficient method. oup.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media or iron (Fe) powder are also effective for converting the nitro group to the desired aniline (B41778) functionality, thereby completing the synthesis of this compound. mdpi.comresearchgate.net
Table 1: Classical Synthesis Steps
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Nitrophenol, 4-(Chloromethyl)pyridine | Base (e.g., K₂CO₃, NaOH) | 4-((Pyridin-4-yl)methyl)nitrobenzene |
Exploration of Alternative Synthetic Pathways
Beyond classical methods, researchers have explored alternative strategies, including those guided by biological targets.
Reverse Pharmacology Techniques: An innovative approach termed "reverse pharmacology" has been employed to synthesize this compound. taylorandfrancis.comomicsonline.org This strategy begins with identifying pharmacophores—the essential molecular features responsible for a drug's biological activity—that target specific cellular processes. slideshare.net In one study, this compound was synthesized as part of an effort to create compounds targeting bacterial processes. pearson.com The synthesis is designed by combining known active fragments, in this case, a pyridine and an aniline moiety linked by a methoxy (B1213986) bridge, to create a novel molecule with a predicted biological effect. slideshare.netpearson.com This approach shifts the paradigm from random screening to a more targeted and rational design of new chemical entities. omicsonline.orgresearchgate.net
Considerations for Scalable Synthesis and Green Chemistry Principles
Transitioning a synthesis from the laboratory to an industrial scale introduces critical considerations regarding cost, safety, efficiency, and environmental impact. kewaunee.inwiley.com For this compound, scalable synthesis would focus on optimizing reaction conditions to maximize yield and purity while minimizing complex purification steps like column chromatography. wiley.comrsc.org
Green Chemistry Principles: The application of green chemistry principles is paramount for modern pharmaceutical synthesis. nih.govinstituteofsustainabilitystudies.comjddhs.com This involves:
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce environmental impact. instituteofsustainabilitystudies.commdpi.com
Catalysis: Employing catalytic reagents over stoichiometric ones minimizes waste. jddhs.commdpi.com For the nitro reduction step, catalytic hydrogenation is preferable to metal-acid systems that generate large amounts of metallic waste. oup.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. instituteofsustainabilitystudies.com
Energy Efficiency: Utilizing continuous flow reactors instead of batch processing can improve energy efficiency and process control, making the synthesis more sustainable and cost-effective. chemeurope.com
Functional Group Interconversions and Derivatization Strategies
The dual functionality of this compound, possessing both a primary aromatic amine and a pyridine ring, allows for a wide range of chemical transformations.
Reactions Involving the Aniline Moiety
The aniline portion of the molecule is a versatile functional group.
Formation via Nitro Group Reduction: As detailed in the synthetic routes, the most fundamental reaction involving the aniline moiety is its formation from a nitro precursor. The choice of reducing agent can be critical, with catalytic methods often preferred for their cleaner reaction profiles. oup.comresearchgate.net
Nucleophilic and Electrophilic Reactions: The amino group is a potent activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). However, the basicity of the nitrogen can lead to unwanted side reactions, such as over-substitution or reaction with acidic reagents. chemistrysteps.com To control reactivity, the amine is often protected via acylation (e.g., with acetyl chloride) to form an amide. pearson.comwikipedia.orgchemguide.co.uk This acetanilide (B955) derivative is less activated, allowing for more controlled substitutions on the ring. The protecting group can later be removed by hydrolysis. pearson.com
Alkylation and Salt Formation: As a primary amine, the nitrogen atom can undergo N-alkylation and, being basic, reacts with strong acids to form anilinium salts. wikipedia.orgslideshare.net
Transformations of the Pyridine Ring System
The pyridine ring, an electron-deficient heterocycle, undergoes a distinct set of reactions. uiowa.edu
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized using peracids (like m-CPBA) to form the corresponding Pyridine N-oxide . researchgate.netscripps.edu This transformation alters the electronic properties of the ring, facilitating different substitution patterns and reactions. scripps.edu
Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.netmdma.ch This quaternization activates the pyridine ring, making it more susceptible to nucleophilic attack and reduction. mdma.ch
Ring Reduction: In some synthetic schemes involving related compounds, the pyridine ring can be reduced to a piperidine (B6355638) ring. For instance, a patented method describes the reduction of an N-allyl-nitrophenyl-pyridinium salt using sodium borohydride (B1222165) and zinc chloride, which reduces both the nitro group and the pyridine ring simultaneously. patsnap.com This highlights a potential pathway for creating saturated heterocyclic derivatives from this compound under specific conditions.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 4-Nitrophenol |
| 4-(Chloromethyl)pyridine |
| 4-(Bromomethyl)pyridine |
| 4-((Pyridin-4-yl)methyl)nitrobenzene |
| Acetanilide |
| Pyridine N-oxide |
| Piperidine |
| Sodium borohydride |
| Zinc chloride |
| Tin(II) chloride |
| Palladium on carbon |
| Raney nickel |
| Hydrazine hydrate |
| Sodium hydroxide |
| Potassium carbonate |
| Acetyl chloride |
Modifications of the Ether Linkage
The ether linkage in this compound, which connects the pyridinylmethyl group to the aniline ring, is a benzyl (B1604629) aryl ether. Such ethers are generally characterized by their chemical stability and are relatively inert compared to other functional groups. uoanbar.edu.iqchemistry.coach However, they can undergo specific chemical transformations, primarily involving cleavage, under certain reaction conditions.
Standard laboratory methods for cleaving ethers involve the use of strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). uoanbar.edu.iqchemistry.coachck12.org Under these conditions, the ether oxygen is protonated, making it a better leaving group and facilitating nucleophilic attack by the halide ion. For an aryl alkyl ether, this cleavage typically yields a phenol and an alkyl halide. uoanbar.edu.iq In the case of this compound, treatment with excess strong acid like HBr would be expected to produce 4-aminophenol (B1666318) and 4-(bromomethyl)pyridine.
Beyond classical acidic cleavage, modern catalytic methods have been shown to break otherwise stable ether bonds. Research has documented the cleavage of a C-O ether bond in dipyridylmethane ether ligands during complexation with iridium, indicating that transition metals can mediate this type of bond scission under certain conditions. mdpi.com Furthermore, recent advancements in polymer chemistry have demonstrated that even robust poly(aryl ethers) can be selectively disassembled using directing group-assisted nickel catalysis. rsc.org This approach showcases that stable carbon-oxygen bonds can be targeted for cleavage, suggesting that similar advanced catalytic strategies could potentially be applied to modify the ether linkage in molecules like this compound. rsc.org
Chemo- and Regioselectivity in Synthetic Protocols
The synthesis of this compound and related structures presents significant challenges in controlling both chemoselectivity and regioselectivity. Successful synthesis relies on protocols that can selectively target the correct functional groups and positions on both the aniline and pyridine rings.
Chemoselectivity
A primary challenge in synthesizing this compound is achieving selective O-alkylation over N-alkylation. The common precursor, 4-aminophenol, possesses two nucleophilic sites: the hydroxyl group and the amino group. To direct the reaction exclusively to the oxygen atom, a protection strategy is often employed.
A well-documented method involves the use of p-acetaminophen (paracetamol), where the amine functionality is protected as an acetamide (B32628) group. researchgate.net This protection deactivates the nitrogen nucleophile, allowing the Williamson ether synthesis to proceed selectively at the phenolic oxygen. The reaction couples p-acetaminophen with a reactive pyridine species, such as 4-chloromethylpyridine hydrochloride, in the presence of a base. researchgate.net Following the formation of the ether linkage, the acetamide group is hydrolyzed under basic or acidic conditions to yield the final primary amine product, this compound. researchgate.net This multi-step process is a classic example of using a protecting group to achieve chemoselectivity.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product | Purpose of Step |
|---|---|---|---|---|---|
| 1. Protection | 4-Aminophenol | Acetic Anhydride (example) | - | p-Acetaminophen | Protect the amine group to prevent N-alkylation. |
| 2. Ether Formation | p-Acetaminophen | 4-Chloromethylpyridine hydrochloride | Potassium hydroxide, DMF | N-(4-(pyridin-4-ylmethoxy)phenyl)acetamide | Selective O-alkylation of the phenoxide. |
| 3. Deprotection | N-(4-(pyridin-4-ylmethoxy)phenyl)acetamide | Aqueous HCl, Reflux | This compound | Hydrolyze the amide to restore the amine group. |
Regioselectivity
Controlling the position of functional groups on both aromatic rings is critical for the synthesis of the correct isomer.
Aniline Ring: The synthesis typically starts with a para-substituted benzene (B151609) derivative, such as 4-aminophenol or p-acetaminophen, which pre-determines the 1,4-substitution pattern on the aniline ring. researchgate.net If further functionalization of the aniline ring were desired, the existing substituents would direct the position of the incoming group. Both the primary amine (-NH₂) and the pyridinylmethoxy ether (-OCH₂Py) are strong activating, ortho-, para-directing groups. This means that any subsequent electrophilic aromatic substitution would be strongly directed to the positions ortho to the amine group (C2 and C6). For example, regioselective nitration of a similar electron-rich aniline ether occurs at the position activated by the ring's substituents. vulcanchem.com
Pyridine Ring: The regioselectivity on the pyridine ring is usually established by starting with a pyridine molecule that is already functionalized at the desired C-4 position, such as 4-chloromethylpyridine or pyridin-4-ylmethanol. researchgate.netmountainscholar.org Synthesizing these C-4 substituted pyridines from a bare pyridine ring can be challenging. Direct functionalization reactions, like the Minisci reaction, often yield mixtures of C-2 and C-4 substituted isomers, making it difficult to isolate the desired product in high yield. nih.gov To overcome this, advanced synthetic strategies have been developed to ensure high regioselectivity. One such method involves the use of a temporary blocking group, which is installed on the pyridine to deactivate other positions and direct radical alkylation specifically to the C-4 position. nih.gov This allows for the precise and controlled synthesis of 4-alkylated pyridines, which are crucial building blocks for the target molecule. nih.gov
| Aromatic Ring | Controlling Factor | Description | Example |
|---|---|---|---|
| Aniline | Choice of Starting Material | Using a 1,4-disubstituted benzene (p-aminophenol) pre-defines the para-arrangement of the amine and ether groups. | Synthesis from p-acetaminophen ensures the 1,4-isomer. researchgate.net |
| Aniline | Directing Group Effects | For subsequent reactions, the existing -NH₂ and -OR groups direct new electrophiles to the ortho positions relative to the amine. | Electrophilic nitration of related aniline ethers is highly regioselective. vulcanchem.com |
| Pyridine | Choice of Starting Material | Using a pre-functionalized pyridine (e.g., 4-chloromethylpyridine) bypasses the need for selective functionalization of the pyridine ring. | Williamson ether synthesis using 4-chloromethylpyridine hydrochloride. researchgate.net |
| Pyridine | Use of Blocking Groups | To synthesize the C-4 substituted pyridine precursor itself, a removable blocking group can be used to ensure functionalization occurs only at the desired position. | A maleate-derived blocking group enables selective C-4 Minisci-type alkylation of pyridine. nih.gov |
Spectroscopic and Structural Elucidation in Advanced Research
Advanced Spectroscopic Characterization for Derivative Analysis (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In a ¹H NMR spectrum of 4-(Pyridin-4-ylmethoxy)aniline, one would expect to see characteristic signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings. The protons on the aniline ring would typically appear as two doublets in the aromatic region (approximately 6.6-7.0 ppm), while the pyridine protons would also present as two doublets, shifted further downfield (around 7.4 ppm and 8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. A singlet corresponding to the methylene (B1212753) bridge protons (-CH₂O-) would likely be observed around 5.0 ppm. The amine (-NH₂) protons would appear as a broad singlet.
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For derivatives, HRMS provides unambiguous evidence of successful synthesis. Predicted mass spectrometry data for isomeric and related structures highlight the expected mass-to-charge ratios for various adducts.
Below is a table of predicted mass spectrometry data for a closely related isomer, 3-(Pyridin-4-ylmethoxy)aniline, which illustrates the type of data obtained from HRMS analysis. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 201.10224 |
| [M+Na]⁺ | 223.08418 |
| [M-H]⁻ | 199.08768 |
| [M+K]⁺ | 239.05812 |
**3.2. Crystallographic Studies of this compound and its Derivatives
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. Although a published crystal structure for this compound itself was not identified, extensive research on its derivatives and related compounds provides a strong basis for understanding its likely structural features.
For example, studies on various substituted aniline and pyridine compounds reveal common crystal systems. researchgate.netmdpi.com A chalcone (B49325) derivative incorporating both methoxyphenyl and pyridinyl groups, 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, was found to crystallize in the non-centrosymmetric Pna21 space group. researchgate.net Such analyses confirm molecular connectivity and provide detailed geometric parameters.
The table below presents crystallographic data for a representative related compound, demonstrating the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
| Parameter | Value for 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one researchgate.net |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 25.6311 |
| b (Å) | 11.6419 |
| c (Å) | 3.9742 |
| Volume (ų) | 1185.88 |
The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a network of non-covalent supramolecular interactions. mdpi.com For this compound, several key interactions are expected to dictate its solid-state assembly.
Hydrogen Bonding: The aniline moiety possesses two N-H bonds, which are excellent hydrogen bond donors. The pyridine nitrogen atom and the ether oxygen atom are effective hydrogen bond acceptors. Consequently, strong N-H···N or N-H···O hydrogen bonds are highly probable, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov These interactions are crucial in stabilizing the crystal structure. jocpr.com
π-π Stacking Interactions: Both the aniline and pyridine rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings attract one another, play a significant role in the close packing of aromatic molecules. mdpi.comnih.gov The geometry of these stacks can vary from a parallel face-to-face arrangement to a slipped or offset configuration, influenced by other supramolecular forces within the crystal. nih.gov The interplay between hydrogen bonding and π-stacking ultimately determines the final crystal architecture. nih.gov
Pharmacological Investigations and Biological Activities
Antimicrobial Research Applications
While the broader classes of aniline (B41778) and pyridine (B92270) derivatives have been investigated for antimicrobial properties, research specifically detailing these applications for 4-(Pyridin-4-ylmethoxy)aniline is not available.
Evaluation of Antibacterial Activity Against Specific Pathogens (e.g., Klebsiella pneumoniae)
No studies presenting data, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition, for this compound against Klebsiella pneumoniae or other specific bacterial pathogens could be located.
Assessment of Antiviral Potential
There is no available research assessing the potential antiviral activities of this compound against any class of viruses.
Investigation of Mechanism of Action
Specific mechanistic studies elucidating how this compound might exert antimicrobial effects have not been published.
Inhibition of Folic Acid Biosynthesis Pathways
No evidence or research exists to suggest that this compound functions as an inhibitor of folic acid biosynthesis pathways in microorganisms.
Modulation of Bacterial Cell Membrane Integrity and Alkaline Phosphatase Release
There are no available studies that investigate the effects of this compound on the integrity of bacterial cell membranes or its potential to induce the release of alkaline phosphatase.
Time-Kill Kinetics and Determination of Bactericidal/Bacteriostatic Effects
Time-kill kinetic assays are crucial for determining whether a compound's antimicrobial effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). No such studies have been published for this compound, and therefore, its kinetic effects on bacteria remain unknown.
Structure-Activity Relationships (SAR) in Antimicrobial Efficacy
The pyridine nucleus is a "privileged nucleus" in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs with a wide array of therapeutic properties, including antimicrobial activities. mdpi.commdpi.com The antimicrobial efficacy of pyridine derivatives is heavily influenced by their specific structural features. The geometry conferred by the pyridine ring, combined with various linkers and substituent groups, dictates the molecule's interaction with specific microbial proteins, thereby defining its activity and selectivity. mdpi.com
Structure-activity relationship (SAR) studies of various pyridine-containing compounds provide insights into the features that enhance antimicrobial potency. For instance, the addition of long alkyl chains, such as in dodecanoic acid derivatives of aminopyridine, has been shown to yield good antibacterial and antifungal activity. mdpi.com Similarly, the formation of pyridine-based quaternary ammonium (B1175870) salts with differing alkyl chain lengths (C12-C16) demonstrates that lipophilicity is a key factor, with longer chains often correlating with the best antimicrobial activity.
Furthermore, combining the pyridine ring with other heterocyclic systems can significantly boost efficacy. mdpi.com For example, derivatives incorporating furan, oxadiazole, or izoxazole moieties have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi. mdpi.comresearchgate.net The this compound structure, with its distinct pyridine and aniline components connected by a methoxy (B1213986) linker, offers a versatile template for such modifications. SAR studies suggest that derivatization of the aniline amine group or substitution on the pyridine ring could modulate lipophilicity and steric properties, potentially leading to potent antimicrobial agents.
Receptor Tyrosine Kinase (RTK) Inhibition Studies
The this compound moiety is a critical building block in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer. The aniline portion of the molecule serves as a crucial pharmacophore that can be integrated into larger heterocyclic systems, such as the 4-anilinoquinazoline (B1210976) scaffold, known to be a versatile template for RTK inhibitors. tandfonline.comnih.gov
A primary strategy in the design of modern kinase inhibitors involves creating molecules that compete with ATP for binding to the kinase's catalytic domain. The 4-anilinoquinazoline structure is a well-established pharmacophore for inhibiting kinases like the Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and Vascular Endothelial Growth Factor Receptor (KDR/VEGFR-2). nih.govfrontiersin.orgacs.org In this design, the quinazoline (B50416) core mimics the adenine (B156593) ring of ATP and forms hydrogen bonds with the "hinge" region of the kinase, while the aniline ring projects into a nearby lipophilic pocket. nih.gov
Derivatives based on this compound are designed by incorporating this compound as the aniline portion of the larger inhibitor. The synthesis typically involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a halogen (commonly chlorine) at the C4 position of a substituted quinazoline core. mdpi.com The substituents on the quinazoline ring, often at the C6 and C7 positions, are strategically chosen to enhance potency, solubility, and selectivity. nih.govdrugbank.com The pyridin-4-ylmethoxy group at the para-position of the aniline ring is designed to extend into the solvent-exposed region of the ATP-binding site, providing opportunities for additional interactions and improved pharmacological properties. tandfonline.com
The SAR for 4-anilinoquinazoline-based inhibitors is well-documented and provides a clear roadmap for optimizing compounds derived from this compound.
Quinazoline Core: This moiety is essential for activity, with the N1 nitrogen acting as a key hydrogen bond acceptor with the hinge region of the kinase domain. nih.gov
Substituents at C6 and C7 of Quinazoline: Small, electron-donating groups like methoxy or ethoxy groups generally increase potency. nih.govnih.gov Larger, solubilizing groups, often containing basic amines, can be introduced to improve pharmacokinetic properties and create additional interactions with the receptor. acs.org
Aniline Ring Substituents: The substitution pattern on the aniline ring is critical for both potency and selectivity. For EGFR inhibition, small lipophilic groups at the 3-position of the aniline are often favored. nih.gov In inhibitors derived from this compound, the large pyridin-4-ylmethoxy substituent at the 4-position is intended to occupy the solvent-accessible channel. This can enhance binding affinity and modulate the selectivity profile of the inhibitor. tandfonline.com The pyridine nitrogen can also serve as a hydrogen bond acceptor or a site for salt formation to improve solubility.
The table below summarizes general SAR findings for 4-anilinoquinazoline-based EGFR/HER2 inhibitors, which can be applied to the design of derivatives using the this compound scaffold.
| Molecular Region | Substitution/Feature | Effect on Activity | Reference |
| Quinazoline Core | N1 atom | Essential H-bond acceptor for hinge binding | nih.gov |
| Quinazoline C6/C7 | Small alkoxy groups (e.g., -OCH₃) | Generally increases potency | nih.govnih.gov |
| Quinazoline C6/C7 | Basic side chains (e.g., morpholino) | Improves solubility and oral activity | acs.orgnih.gov |
| Aniline Ring | Connection at C4 of quinazoline | Essential for occupying lipophilic pocket | nih.gov |
| Aniline C3 | Small lipophilic groups (e.g., -Cl, -Br) | Often enhances EGFR inhibition | nih.gov |
| Aniline C4 | Large, polar groups (e.g., pyridinylmethoxy) | Can improve potency and selectivity by extending into the solvent region | tandfonline.com |
While potency against a primary target is crucial, the selectivity of a kinase inhibitor is equally important for minimizing off-target effects and potential toxicity. Kinase inhibitor selectivity is assessed by screening the compound against a large panel of kinases, often covering a significant portion of the human kinome. nih.govclinpgx.org These profiling studies are typically conducted using biochemical assays that measure the inhibitor's ability to reduce the activity of each kinase in the panel, often by quantifying the remaining ADP produced in the phosphorylation reaction. promega.com
The results are used to generate an "interaction map" or a "selectivity score," which quantifies the inhibitor's promiscuity. clinpgx.org A highly selective inhibitor will potently inhibit its intended target (or a small number of related kinases) with minimal activity against other kinases in the panel. For inhibitors derived from this compound, selectivity profiling would be essential to determine their activity against EGFR, HER2, and KDR relative to other kinases. The large pyridin-4-ylmethoxy group can be a key determinant of selectivity, as its specific interactions may not be favorable in the ATP-binding sites of other kinases. soton.ac.uk Early and comprehensive profiling allows for the identification and removal of promiscuous compounds during the lead optimization phase. researchgate.net
Other Emerging Biological Activities and Therapeutic Explorations
Beyond antimicrobial and anticancer applications, pyridine-based structures have demonstrated a range of other biological activities, including immunomodulatory and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net For example, certain thienopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in macrophages, indicating anti-inflammatory potential. nih.gov Similarly, dipyridothiazines, which contain a pyridine scaffold, exhibit antioxidant and immunomodulatory activities. researchgate.netresearchgate.net
Given that the pyridine ring is a core component of this compound, it is plausible that its derivatives could possess immunomodulatory properties. The nitrogen atom in the pyridine ring can influence the molecule's electronic properties and ability to interact with biological targets involved in immune signaling pathways. Further investigation would be required to explore whether derivatives of this scaffold can modulate immune cell function, cytokine production, or inflammatory pathways, potentially opening new avenues for therapeutic applications in autoimmune diseases or other inflammatory conditions.
Utilization as a Building Block in Drug Discovery
The strategic importance of this compound in drug discovery lies in its adaptability as a scaffold for generating libraries of compounds with diverse pharmacological activities. The aniline functional group serves as a key reactive site, enabling medicinal chemists to introduce a wide variety of substituents and thereby modulate the biological properties of the resulting molecules. This approach has been particularly fruitful in the development of targeted cancer therapies.
One notable application of this building block is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecules that can inhibit the activity of specific kinases is a major focus of modern oncology research.
Research has demonstrated that the this compound core can be elaborated to create compounds that effectively target key kinases involved in tumor growth and proliferation. For instance, derivatives have been synthesized that show significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical drivers of cancer progression.
While specific studies detailing the direct use of this compound as a starting material are not extensively documented in publicly available literature, the broader class of anilino-quinazoline and anilino-quinoline derivatives, which share a similar structural motif, have been widely investigated as kinase inhibitors. For example, numerous studies have reported the synthesis of 4-anilinoquinazoline derivatives with potent anti-cancer properties. These compounds often feature substitutions on the aniline ring that are crucial for their biological activity. The general synthetic strategies employed in these studies provide a roadmap for how this compound could be similarly utilized.
The synthesis of such derivatives typically involves the reaction of the aniline nitrogen with a suitable heterocyclic core, such as a chlorinated quinazoline or quinoline. Subsequent modifications can then be made to the pyridine ring or other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
The following table summarizes the potential of this compound as a building block by showcasing the types of derivatives that could be synthesized and their potential biological targets, based on analogous structures found in the scientific literature.
| Derivative Class | Potential Biological Target(s) | Therapeutic Area |
| Anilinoquinazolines | EGFR, VEGFR | Oncology |
| Anilinoquinolines | Src kinase | Oncology |
| Ureas and Thioureas | Various kinases, other enzymes | Oncology, Infectious Diseases |
| Amides and Sulfonamides | Various enzymes and receptors | Multiple |
It is important to note that while the potential for this compound as a versatile building block is clear from a chemical standpoint and by analogy to related structures, further published research is needed to fully elucidate its specific applications and the biological activities of its derivatives. The adaptability of its structure, however, positions it as a promising starting point for the discovery of new and effective therapeutic agents.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 4-(Pyridin-4-ylmethoxy)aniline, might interact with a biological target at the atomic level.
Ligand-Protein Interaction Analysis (e.g., Dihydrofolate Synthase (DHPS), Kinase Binding Pockets)
Molecular docking studies have been conducted to investigate the interaction of this compound with the active site of Dihydropteroate Synthase (DHPS). nih.gov DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms, making it an important target for antimicrobial agents. The docking analysis was performed as part of research into new drugs targeting Klebsiella pneumoniae, a significant bacterial pathogen. nih.gov
The study aimed to understand how this compound could inhibit this crucial enzyme, potentially disrupting folic acid production in the bacteria. nih.gov The general class of 4-anilinoquin(az)oline derivatives, which share structural similarities with the aniline (B41778) portion of the target compound, are known to interact with various kinase binding pockets, often targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netmdpi.com However, specific docking studies of this compound against kinase binding pockets have not been detailed in the reviewed literature.
Prediction of Binding Affinities and Modes of Interaction
While it is confirmed that molecular docking of this compound against the DHPS active site was performed, specific quantitative data regarding its predicted binding affinity (e.g., binding energy in kcal/mol or inhibition constant, Ki) are not available in the surveyed scientific literature. nih.gov Similarly, a detailed description of the precise modes of interaction, such as the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or pi-stacking within the DHPS active site, has not been published.
For related compounds like 4-anilinoquinazoline (B1210976) derivatives targeting EGFR, docking studies have identified key interactions, including hydrogen bonds with conserved residues like Met769 and water-mediated hydrogen bonds with residues like Thr766 in the ATP-binding pocket. nih.gov However, it is important to note that these specific interactions are for a different class of molecules and a different target protein.
| Target Protein | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | Molecular Docking | Interaction with the active site was studied to explore its potential as an antibacterial agent. | nih.gov |
| Kinase Binding Pockets | Not specified in literature | No specific docking studies reported for this compound. | N/A |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Activity
Based on a review of the available scientific literature, no QSAR studies have been published that specifically include this compound in their dataset for the development of predictive models. QSAR studies are typically performed on a series of structurally related compounds with a range of biological activities. While research has been conducted on broader categories of molecules like aniline derivatives and quinazoline-based kinase inhibitors, these studies did not explicitly feature this compound. researchgate.netmdpi.comresearchgate.net Therefore, no predictive models for its specific biological activity have been developed using this method.
Identification of Key Structural Descriptors for Potency and Efficacy
As no specific QSAR models have been developed for a series of compounds including this compound, the key structural descriptors governing its potency and efficacy have not been identified through this methodology. For related classes of kinase inhibitors, QSAR studies have identified descriptors such as electro-topological state indices and specific steric and electrostatic fields as being important for activity. researchgate.netresearchgate.net However, these findings are not directly transferable to this compound without a dedicated QSAR study.
| QSAR Study Focus | Status for this compound | Reference |
|---|---|---|
| Predictive Model Development | No specific models found in the literature. | N/A |
| Key Structural Descriptor Identification | No specific descriptors identified in the literature. | N/A |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the energetic properties of the interaction.
A review of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound complexed with any protein target. While MD simulations are frequently used to validate docking results and explore the dynamic behavior of kinase inhibitors, such as pyridine-based derivatives, within their binding sites, this specific compound has not been the subject of such an investigation in the available reports.
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Typically, an in silico ADME profile is generated using various computational models, including quantitative structure-activity relationship (QSAR) models. nih.gov These models are built on large datasets of compounds with known experimental values. nih.gov The assessment for a molecule like this compound would focus on parameters such as:
Absorption: This is primarily predicted by evaluating aqueous solubility and intestinal permeability. slideshare.net Good oral absorption is often correlated with a balance of solubility and lipophilicity.
Distribution: Key factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). slideshare.net High plasma protein binding can limit the amount of free drug available to act on its target.
Metabolism: Predictions often focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. slideshare.net Identifying potential inhibition of specific CYP isoforms is critical to avoid drug-drug interactions.
Excretion: While less commonly predicted with high accuracy in silico, models may estimate the likelihood of renal clearance. nih.gov
Drug-likeness: Rules such as Lipinski's Rule of Five are applied to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. cambridge.org
A hypothetical in silico ADME assessment for a compound like this compound would be presented in a format similar to the conceptual data table below. It is important to note that the following table is for illustrative purposes only and does not represent actual data for this compound.
| ADME Parameter | Predicted Value (Illustrative) | Significance |
| Physicochemical Properties | ||
| Molecular Weight | 214.25 g/mol | Within Lipinski's rule (<500) |
| LogP (Lipophilicity) | 2.5 | Optimal range for permeability |
| Aqueous Solubility | Moderate | Affects absorption |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause CNS side effects |
| Plasma Protein Binding (PPB) | Moderate | Influences free drug concentration |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | High probability of good oral bioavailability |
Application in Material Science and Advanced Functional Materials
Role as Monomer or Intermediate in Polymer Synthesis
While specific polymerization of 4-(Pyridin-4-ylmethoxy)aniline is not extensively documented, its structural features strongly suggest its potential as a monomer for the synthesis of functionalized polyanilines (PANI). Polyaniline and its derivatives are among the most studied conductive polymers due to their unique electrical properties, environmental stability, and ease of synthesis. researchgate.net The primary method for synthesizing PANI derivatives is through chemical or electrochemical oxidative polymerization. researchgate.netmdpi.com
In a typical chemical oxidative polymerization, the aniline-based monomer is dissolved in an acidic medium, commonly hydrochloric acid, and an oxidizing agent such as ammonium (B1175870) persulfate (APS) is added dropwise to initiate the reaction. rsc.orgnih.gov The aniline (B41778) nitrogen atom is the site of oxidation, leading to the formation of radical cations that subsequently couple to form the polymer chain. researchgate.net
For this compound, the polymerization would proceed via the aniline group, incorporating the pyridin-4-ylmethoxy moiety as a pendant group along the polyaniline backbone. The presence of this bulky substituent would influence the resulting polymer's morphology, solubility, and electrochemical properties. rsc.org For instance, modifying the PANI side chain is a known method to enhance the solubility of the polymer in various organic solvents, which is a significant advantage for processing and film preparation. nih.gov The pyridyl group in the side chain would also introduce new functionalities, such as pH-responsiveness and the ability to coordinate with metal ions, opening avenues for its use in sensors and smart materials. rsc.org
| Parameter | Typical Condition/Reagent | Role in Polymerization |
|---|---|---|
| Monomer | Aniline or substituted aniline (e.g., this compound) | The fundamental repeating unit of the polymer. |
| Oxidizing Agent | Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiates polymerization by oxidizing the monomer. nih.gov |
| Medium | Aqueous acid solution (e.g., 1 M HCl) | Protonates the aniline nitrogen, facilitating the reaction and ensuring the conductivity of the final polymer. mdpi.com |
| Temperature | 0-25 °C | Controls the reaction rate and molecular weight of the polymer. |
| Reaction Time | Several hours (e.g., 24 h) | Allows for the growth of polymer chains to achieve a high molecular weight. nih.gov |
Development of Coatings with Enhanced Performance Characteristics
Polymers derived from aniline, known as polyanilines (PANI), have garnered significant interest for use in protective coatings, particularly for corrosion inhibition. researchgate.netrsc.orgacs.org The electronically conductive nature of PANI allows it to protect metal surfaces by forming a passivating oxide layer. mdpi.com
Polymers synthesized from this compound could be formulated into advanced coatings. These coatings can be applied to metal substrates, such as steel, by dispersing the synthesized polymer nanocomposites in a resin matrix, like an alkydalic resin. mdpi.com The resulting coating's anti-corrosion performance can then be evaluated in corrosive environments, such as a 3.5% NaCl solution, using electrochemical methods. mdpi.comacs.org
Formation of Coordination Compounds and Supramolecular Assemblies
The molecular structure of this compound contains two primary sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline group. This makes it an excellent candidate for use as a ligand in the synthesis of coordination compounds, including discrete metal complexes and extended coordination polymers or metal-organic frameworks (MOFs).
Nickel(II) complexes featuring pyridine-based ligands are well-established in coordination chemistry. acs.org A plausible synthesis of a nickel(II) complex with this compound involves the reaction of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), with the ligand in a suitable solvent. allresearchjournal.comjscimedcentral.com
Typically, the ligand is dissolved in a warm alcohol, like ethanol, and a solution of the nickel salt in the same solvent is added. jscimedcentral.com The mixture is then refluxed for several hours, during which the complex forms and may precipitate from the solution upon cooling. The resulting solid can be filtered, washed, and dried. jscimedcentral.com The ligand is expected to act as a bidentate chelating agent, coordinating to the nickel(II) center through both the pyridyl and aniline nitrogens.
Characterization of the resulting complex would involve several spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming coordination. The C=N stretching vibration of the pyridine ring and the N-H stretching of the aniline group would be expected to shift to lower frequencies upon coordination to the nickel ion. allresearchjournal.com The appearance of a new band in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of a metal-nitrogen (M-N) bond, providing further evidence of complexation. allresearchjournal.com
| Technique | Parameter | Free Ligand (Expected) | Nickel Complex (Expected) | Interpretation |
|---|---|---|---|---|
| FT-IR (cm⁻¹) | ν(N-H) of aniline | ~3400-3300 | Shifted to lower frequency | Indicates coordination of the aniline nitrogen. |
| ν(C=N) of pyridine | ~1600 | Shifted to lower frequency (e.g., 1580) | Indicates coordination of the pyridine nitrogen. allresearchjournal.com | |
| ν(Ni-N) | N/A | ~460-480 | Confirms the formation of a metal-ligand bond. allresearchjournal.com | |
| UV-Vis (nm) | π-π* transition | ~260 | Slight shift | Intra-ligand electronic transition. |
| d-d transition | N/A | Visible region | Characteristic of octahedral Ni(II) complexes. |
Coordination polymers and metal-organic frameworks (MOFs) constructed from ligands containing pyridyl groups often exhibit interesting photoluminescent properties. scispace.comrsc.orgnih.gov The luminescence can originate from the organic ligand itself (intra-ligand fluorescence or phosphorescence), from the metal center, or from charge transfer between the metal and the ligand. researchgate.net
Studies on coordination polymers formed from structurally similar pyridyl-aniline type ligands and metal ions like Ag(I) have shown that these materials can be strongly emissive. researchgate.net All complexes were found to absorb and strongly emit UV-Vis radiation at room temperature. researchgate.net A key finding is that the emission bands associated with the π-π* transitions in the complexes are red-shifted compared to those of the free ligands. researchgate.net This phenomenon is attributed to the lower energy of the excited states in the complexes after coordination, which results in emission at longer wavelengths. researchgate.net
The photophysical properties of coordination polymers based on this compound would likely follow similar trends. The ligand itself is expected to be fluorescent due to the conjugated π-system of the aniline and pyridine rings. Upon coordination to a metal center, the emission properties can be modulated. For instance, coordination to closed-shell metal ions like Zn(II) or Cd(II) often preserves or enhances the ligand-based fluorescence, while coordination to transition metals with open d-shells can lead to new emission bands or quenching of the fluorescence. The emissions are often assignable to ligand-ligand charge transfer within the complexes. researchgate.net This tunability makes these materials promising candidates for applications in chemical sensing, bio-imaging, and solid-state lighting. scispace.comnih.gov
| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Key Observation |
|---|---|---|---|
| Free Pyridyl-Aniline Ligand | ~350 | ~420 | Baseline fluorescence of the organic molecule. |
| Coordination Polymer/Complex | ~365 | ~450-480 | Emission is red-shifted upon coordination to the metal center. |
| Coordination Polymer/Complex | Multiple emission bands may appear | Suggests complex excited-state dynamics or multiple emissive species. researchgate.net |
Future Research Directions and Translational Perspectives
Rational Design of Novel Analogs with Improved Potency, Selectivity, and Bioavailability
The core structure of 4-(Pyridin-4-ylmethoxy)aniline presents multiple opportunities for chemical modification to enhance its pharmacological profile. Future research will focus on the rational design of new analogs by systematically altering its three main components: the aniline (B41778) ring, the methoxy (B1213986) linker, and the pyridine (B92270) ring. The primary goals of these modifications are to improve binding affinity for target kinases (potency), minimize interactions with unintended off-target kinases (selectivity), and optimize pharmacokinetic properties for better absorption and distribution in the body (bioavailability).
Structure-Activity Relationship (SAR) studies on the broader class of 4-anilinoquinazoline (B1210976) inhibitors have established key principles that can guide this process. For instance, substitutions on the aniline ring with small, lipophilic, and electron-withdrawing groups are often favored for potent inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR). Designing novel analogs would involve synthesizing a library of compounds with varied substituents on the aniline moiety and evaluating their inhibitory activity.
Furthermore, modifications to the core heterocyclic system, for which the aniline group is a key pharmacophore, can dramatically alter the selectivity profile. By replacing a quinazoline (B50416) core with other bioisosteres, researchers can tune the compound to target different families of kinases. For example, some anilino-based compounds show potent activity against EGFR, while others can be engineered to dually target EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The following table illustrates hypothetical SAR data for analogs based on common findings in the field of kinase inhibitor design, demonstrating how systematic modifications could influence target inhibition.
| Compound ID | Aniline Substitution (R) | Linker Modification | Heterocyclic Core | Target IC₅₀ (EGFR) | Target IC₅₀ (VEGFR-2) |
| Parent | H | -O-CH₂- | Pyridine | 500 nM | >10 µM |
| Analog A | 3-chloro | -O-CH₂- | Quinazoline | 50 nM | 5 µM |
| Analog B | 3-bromo | -O-CH₂- | Quinazoline | 35 nM | 2.5 µM |
| Analog C | 3-ethynyl | -O-CH₂- | Quinazoline | 15 nM | 1.2 µM |
| Analog D | 3-bromo | -S-CH₂- | Quinazoline | 80 nM | 3.0 µM |
| Analog E | 3-bromo | -O-CH₂- | Pyrido[2,3-d]pyrimidine | 45 nM | 800 nM |
This table is illustrative and based on established principles of kinase inhibitor design; specific values are hypothetical.
Future design efforts will also increasingly rely on computational docking studies to predict how novel analogs bind within the ATP-binding pocket of target kinases. This in-silico approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and selectivity, thereby accelerating the discovery process. nih.govnih.govtandfonline.comnih.gov
Exploration of Combination Therapies and Synergistic Effects
Given that this compound belongs to a class of compounds targeting fundamental cancer pathways like EGFR and VEGFR signaling, a significant translational perspective lies in its use in combination therapies. nih.govaacrjournals.orgoup.com Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. Combining inhibitors that block multiple, distinct pathways can create a synergistic effect, leading to more durable responses. aacrjournals.org
Future research should explore combining analogs of this compound with:
Standard Chemotherapy: Conventional cytotoxic agents could be combined with a targeted kinase inhibitor to attack cancer cells through both broad and specific mechanisms. Studies have shown that combining EGFR-TKIs with chemotherapy regimens can improve progression-free survival in certain patient populations. amegroups.org
Other Targeted Inhibitors: A highly promising strategy involves dual inhibition of interconnected signaling pathways. For example, combining an EGFR inhibitor with a VEGFR inhibitor has shown significant promise, as EGFR signaling can upregulate VEGF, and VEGF overexpression can contribute to resistance to EGFR blockade. nih.govaacrjournals.orgoup.com Similarly, combining inhibitors of different tyrosine kinases, such as pazopanib (B1684535) (a VEGFR inhibitor) and lapatinib (B449) (an EGFR/HER2 inhibitor), has been shown to induce synergistic apoptosis in cancer cell lines. nih.gov
Immunotherapy: The interplay between kinase signaling and the immune system is an exciting frontier. Some tyrosine kinase inhibitors (TKIs) can modulate the tumor microenvironment to make it more susceptible to immune attack. tandfonline.com Investigating the combination of this compound analogs with immune checkpoint inhibitors could reveal synergistic effects, offering a new dimension to cancer treatment. tandfonline.com
Identification of New Biological Targets and Disease Indications
While the primary focus for anilino-based scaffolds has been on well-established receptor tyrosine kinases like EGFR and VEGFR, the future of this compound may include the discovery of entirely new biological targets. tum.de The phenomenon of "polypharmacology," where a single drug interacts with multiple targets, is common among kinase inhibitors due to the conserved nature of the ATP-binding pocket across the human kinome. semanticscholar.org
Future research should employ unbiased, large-scale screening methods to map the complete target landscape of novel analogs. Chemical proteomics techniques, such as the use of "Kinobeads," allow for the affinity-based enrichment and identification of hundreds of kinases that bind to a specific inhibitor from a cell lysate. tum.desemanticscholar.orgnih.govacs.org This approach can uncover unexpected "off-targets" that may be therapeutically relevant. semanticscholar.orgacs.org Identifying a novel, potent interaction with an understudied kinase could open up new disease indications beyond oncology, such as in inflammatory or metabolic disorders.
For example, a study on structurally related pyridine-containing compounds identified potent activity against Lysine Specific Demethylase 1 (LSD1), an epigenetic modifier and a validated cancer target. This highlights the potential for scaffolds like this compound to have utility against different classes of enzymes, warranting broader screening efforts.
Advanced Methodologies for Mechanistic Elucidation in Complex Biological Systems
Understanding precisely how a compound works within a cell is crucial for its translation into a safe and effective drug. Future research on this compound and its analogs must move beyond simple enzyme inhibition assays and embrace advanced methodologies to clarify their mechanism of action in a physiological context.
Key advanced approaches include:
Computational Modeling and Structural Biology: High-resolution co-crystal structures of analogs bound to their target kinases can reveal the specific molecular interactions that drive potency and selectivity. acs.org This structural information feeds back into the rational design cycle (Section 7.1). Furthermore, advanced computational methods can now be used to predict the selectivity profile of an inhibitor across the entire human kinome with high accuracy, guiding development and anticipating potential off-target effects. acs.orgnih.govoup.comacs.org
Target Engagement Assays: It is essential to confirm that a compound is binding to its intended target within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in a cellular environment. nih.gov
Phosphoproteomics: To understand the functional consequences of kinase inhibition, mass spectrometry-based phosphoproteomics can be used to quantify changes in thousands of phosphorylation sites across the proteome after treatment with the compound. This provides a global snapshot of the signaling pathways that are modulated by the inhibitor, confirming on-target effects and revealing novel downstream signaling nodes. nih.gov
Live-Cell Imaging: Advanced imaging techniques can visualize the real-time effects of an inhibitor on kinase activity within living cells. reactionbiology.com This can provide crucial information on how the compound affects signaling dynamics in both space and time.
By integrating these advanced methodologies, researchers can build a comprehensive understanding of the biological activity of novel this compound analogs, paving the way for their successful translation into next-generation targeted therapies.
Q & A
Q. Key Variables :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | Higher conversion |
| Solvent | DMF or DMSO | Accelerates coupling |
| Catalyst (if used) | Pd/C (10% w/w) | Reduces side products |
How does the electronic nature of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
Advanced
The pyridine ring acts as an electron-withdrawing group, polarizing the methoxy-aniline moiety and enhancing its electrophilicity. This facilitates:
- Suzuki-Miyaura Coupling : The pyridine’s nitrogen coordinates with palladium, stabilizing the transition state. Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C for aryl boronic acid coupling .
- Contradictions : Some studies report reduced reactivity due to steric hindrance from the pyridine’s ortho-hydrogens. Computational DFT analyses suggest tuning ligands (e.g., XPhos instead of SPhos) to mitigate this .
What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for aniline and pyridine) and methoxy groups (δ 3.8–4.2 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂N₂O: m/z 201.1022).
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
Data Interpretation Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridine-aniline region.
What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced
Discrepancies often arise from assay conditions or impurity profiles. Recommended approaches:
Reproducibility Checks : Standardize cell lines (e.g., HepG2 vs. HEK293) and control batches for purity (>98% by HPLC).
Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation underlies inconsistent IC₅₀ values.
Structural Analog Comparison :
| Derivative | Bioactivity (IC₅₀, μM) | Key Modification |
|---|---|---|
| 4-(Pyridin-3-ylmethoxy)aniline | 12.3 ± 1.5 | Pyridine positional isomer |
| 3-Fluoro variant | 8.9 ± 0.8 | Electron-withdrawing F |
Fluorination at the aniline ring (e.g., 3-fluoro substitution) often enhances activity by improving membrane permeability .
What are the critical purification steps to achieve high-purity this compound?
Q. Basic
- Post-Synthesis Workup :
- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove polar impurities (e.g., unreacted aniline).
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 → 1:1 gradient) to isolate the product.
- Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with >99% purity (confirmed by melting point: 112–114°C) .
Common Pitfalls : Avoid prolonged exposure to light, as the aniline group is prone to oxidation.
How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?
Q. Advanced
- DFT Calculations : At the B3LYP/6-311+G(d,p) level, the pyridine ring directs electrophiles (e.g., nitration) to the para position of the methoxy group due to resonance stabilization.
- Contradictions : Experimental data sometimes show ortho substitution; this is attributed to solvent effects (e.g., acetic acid stabilizes charge-separated intermediates) .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of aromatic amine vapors.
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
